(r)-(-)-2-Phenylbutyryl chloride

Catalog No.
S8510058
CAS No.
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-(-)-2-Phenylbutyryl chloride

Product Name

(r)-(-)-2-Phenylbutyryl chloride

IUPAC Name

(2R)-2-phenylbutanoyl chloride

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1

InChI Key

QGXMHCMPIAYMGT-SECBINFHSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)Cl

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)Cl

(R)-(-)-2-Phenylbutyryl chloride is an organic compound with the molecular formula C10H11ClOC_{10}H_{11}ClO and a molecular weight of approximately 182.65 g/mol. It is classified as an acyl chloride, specifically a derivative of phenylbutyric acid. The compound features a phenyl group attached to a butyryl chloride moiety, making it significant in various chemical synthesis processes. The compound is also known by several synonyms, including α-Phenylbutyryl chloride and 2-Phenylbutanoyl chloride .

  • Acylation Reactions: It can act as an acylating agent, reacting with alcohols and amines to form esters and amides, respectively.
  • Nucleophilic Substitution: The chlorine atom in the acyl chloride can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Hydrolysis: In the presence of water or aqueous solutions, (R)-(-)-2-Phenylbutyryl chloride can hydrolyze to yield 2-phenylbutanoic acid and hydrochloric acid .

Research indicates that (R)-(-)-2-Phenylbutyryl chloride has biological relevance, particularly in the study of neurotransmitters. It has been utilized in analytical chemistry to separate and quantify enantiomers of salsolinol in human brain samples using gas chromatography-mass spectrometry techniques . This suggests potential applications in neuropharmacology and the study of conditions such as alcoholism and Parkinson's disease.

Several synthesis methods for (R)-(-)-2-Phenylbutyryl chloride have been documented:

  • From Phenylbutyric Acid: The compound can be synthesized by reacting phenylbutyric acid with thionyl chloride or oxalyl chloride, leading to the formation of the corresponding acyl chloride.
    Phenylbutyric Acid+Thionyl Chloride R 2 Phenylbutyryl Chloride+SO2+HCl\text{Phenylbutyric Acid}+\text{Thionyl Chloride}\rightarrow \text{ R 2 Phenylbutyryl Chloride}+\text{SO}_2+\text{HCl}
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral separation techniques involving chiral derivatizing agents like (R)-(-)-2-phenylbutyryl chloride itself .

(R)-(-)-2-Phenylbutyryl chloride finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography for the analysis of amines and amino acids.
  • Organic Synthesis: It is employed in the synthesis of complex organic molecules, including natural products and fine chemicals .

Studies have shown that (R)-(-)-2-Phenylbutyryl chloride interacts with various biological systems, particularly in the context of neurotransmitter analysis. Its ability to facilitate the separation of enantiomers suggests that it may play a role in understanding metabolic pathways related to dopamine-derived compounds such as salsolinol and norsalsolinol . These interactions may provide insights into enzymatic processes involved in neurotransmitter biosynthesis.

Several compounds share structural similarities with (R)-(-)-2-Phenylbutyryl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Phenylbutanoyl chlorideC10H11ClOC_{10}H_{11}ClOAcyl chloride with potential use in pharmaceuticals
Hydrocinnamoyl chlorideC9H9ClOC_{9}H_{9}ClOShorter carbon chain; used similarly in synthesis
1-(2-Chloroethyl)-3-methylbenzeneC9H10ClC_{9}H_{10}ClDifferent functional group; primarily used in organic synthesis
1-(2-Chlorophenyl)propan-2-oneC10H10ClC_{10}H_{10}ClContains a ketone group; used in medicinal chemistry
(R)-2-Amino-2-phenylacetyl chlorideC10H12ClNC_{10}H_{12}ClNAmino acid derivative; relevant for peptide synthesis

(R)-(-)-2-Phenylbutyryl chloride is unique due to its specific stereochemistry and its role as a chiral derivatizing agent, which distinguishes it from other acyl chlorides that lack this functionality.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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